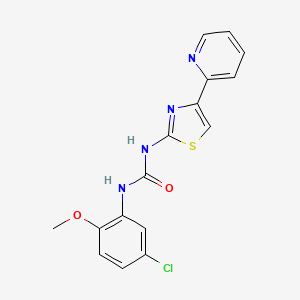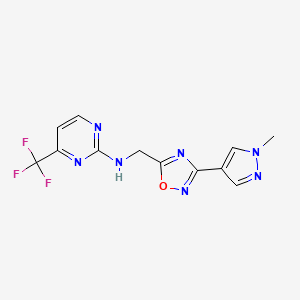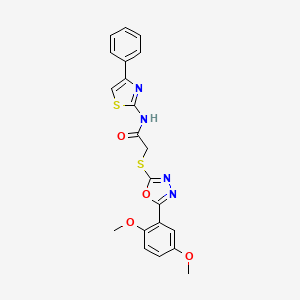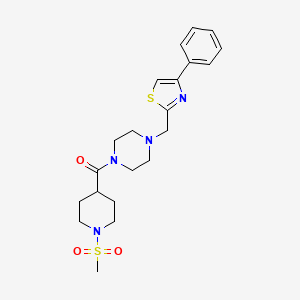
1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and future directions for research.
Aplicaciones Científicas De Investigación
Cytokinin-like Activity and Rooting Enhancement
Urea derivatives have been identified as positive regulators of cell division and differentiation, showing cytokinin-like activity that often exceeds that of adenine compounds. They are extensively utilized in in vitro plant morphogenesis studies for their ability to enhance adventitious root formation. These compounds, including forchlorofenuron (CPPU) and thidiazuron (TDZ), have seen renewed interest in structure-activity relationship studies, leading to the identification of new urea cytokinins and derivatives with specific biological activities (Ricci & Bertoletti, 2009).
Anticancer Agents
The diaryl ureas, notably 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines, including A549, HCT-116, and PC-3. These compounds have demonstrated significant antiproliferative effects, with some showing potent inhibitory activity comparable to known cancer therapies. These findings indicate the potential of urea derivatives as anticancer agents and as potential BRAF inhibitors for further research (Jian Feng et al., 2020).
Oxidation and Complexation Studies
Studies on the oxidation of heterocyclic thioureas to form benzothiazoles and their copper(II) complexes have shown that coordination through pyridine and thiazole nitrogen atoms results in structural differences based on the substituent positions. These findings have implications for the development of novel compounds with specific chemical and physical properties (West et al., 2003).
Dual Inhibition of PI3K and mTOR
Certain urea derivatives have been investigated for their dual inhibitory activity against PI3Ks and mTORC1, alongside their antiproliferative activities against various cancer cell lines. These studies have led to the identification of compounds that retain significant antiproliferative activity and exhibit reduced acute oral toxicity, highlighting their potential as cancer therapies with lower side effects (Xiao-Xiao Xie et al., 2015).
Corrosion Inhibition
Thiazole-based pyridine derivatives have been synthesized and characterized for their corrosion inhibition performance on mild steel. These compounds demonstrate a direct relationship between inhibition efficiency and concentration, and their performance varies with temperature. The study of these derivatives offers insights into their potential applications in protecting metal surfaces against corrosion (Chaitra et al., 2016).
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-23-14-6-5-10(17)8-12(14)19-15(22)21-16-20-13(9-24-16)11-4-2-3-7-18-11/h2-9H,1H3,(H2,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTTWPVRQIGGQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(morpholin-4-yl)propan-1-one](/img/structure/B2389160.png)

![9-(4-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2389162.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methylbenzamide](/img/structure/B2389166.png)
![4-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylpyridine](/img/structure/B2389167.png)
![N-[[4-[2-(Cyclopropanecarbonylamino)acetyl]morpholin-3-yl]methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2389169.png)
![2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2389170.png)

![2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2389172.png)

![1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride](/img/structure/B2389176.png)

![(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2389180.png)